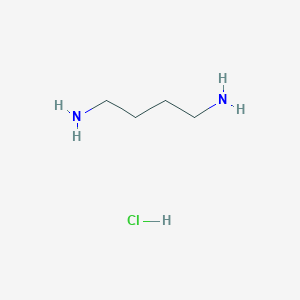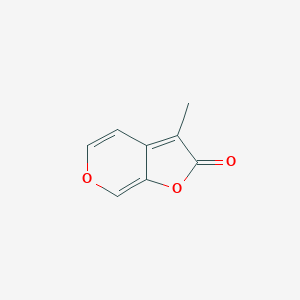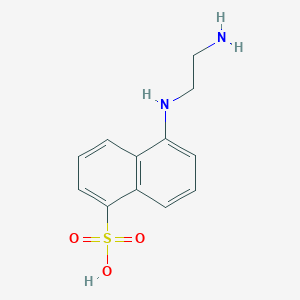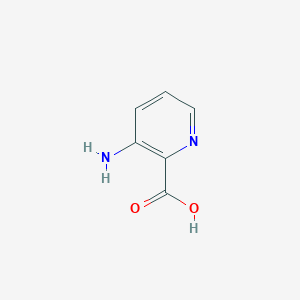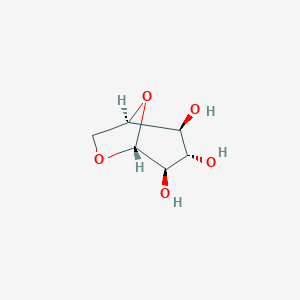
2-Ceto-3-desoxioctonato de amonio
Descripción general
Descripción
3-Deoxy-D-manno-2-octulosonic acid ammonium salt, also known as 3-Deoxy-D-manno-2-octulosonic acid ammonium salt, is a useful research compound. Its molecular formula is C8H17NO8 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Deoxy-D-manno-2-octulosonic acid ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Deoxy-D-manno-2-octulosonic acid ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Componente de lipopolisacáridos bacterianos
2-Ceto-3-desoxioctonato de amonio, también conocido como ácido 3-desoxi-D-manno-2-octulosonico, es un componente de los lipopolisacáridos bacterianos . Los lipopolisacáridos son componentes esenciales de la membrana externa de las bacterias Gram-negativas, contribuyendo a la integridad estructural de las bacterias y protegiendo la membrana de ciertos tipos de ataque químico.
Objetivo para el desarrollo de antibióticos
Debido a su presencia en los lipopolisacáridos bacterianos, el this compound es un objetivo potencial para el desarrollo de antibióticos . Al dirigirse a este compuesto, los nuevos agentes antibacterianos podrían potencialmente interrumpir la biosíntesis de los componentes de la pared celular bacteriana .
Ingeniería enzimática
El compuesto se ha utilizado en estudios de ingeniería enzimática. Por ejemplo, se creó una aldolasa L-3-desoxi-manno-2-octulosonico (L-KDO) eficiente mediante evolución dirigida a partir de la aldolasa D-Neu5Ac (ácido N-acetilneuramínico, ácido D-siálico) de Escherichia coli . Este trabajo proporciona un método para la síntesis de azúcares enantioméricos y para el estudio de la catálisis enantiomérica afectada por mutaciones remotas .
Síntesis de derivados
Se han desarrollado métodos eficientes para la síntesis de ácido 3-desoxi-D-manno-2-octulosonico (Kdo) y sus derivados a gran escala, con altos rendimientos y alta estereoselectividad <a aria-label="7: " data-citationid="08558894-6187
Mecanismo De Acción
Target of Action
The primary target of 2-Keto-3-deoxyoctonate ammonium salt is bacterial lipopolysaccharides . It is a component of these lipopolysaccharides, which are found in all Gram-negative bacteria . These lipopolysaccharides play a crucial role in the structural integrity of the bacteria and in their defense against host immune responses.
Mode of Action
The compound interacts with its targets by being a ketosidic component of the lipopolysaccharides . This interaction potentially disrupts the biosynthesis of bacterial cell-wall components , which could lead to the development of new antibacterial agents.
Biochemical Pathways
The compound is involved in the Kdo biosynthetic pathway toward outer membrane (OM) biogenesis . This pathway is crucial for the development of the bacterial cell wall and its disruption could be a target in antibacterial drug design and development .
Result of Action
The action of 2-Keto-3-deoxyoctonate ammonium salt could potentially disrupt the biosynthesis of bacterial cell-wall components . This disruption could lead to the development of new antibacterial agents .
Análisis Bioquímico
Biochemical Properties
2-Keto-3-deoxyoctonate ammonium salt is a sialic acid that is a component of bacterial lipopolysaccharides . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with CMP-KDO synthetase, an enzyme involved in the biosynthesis of bacterial cell-wall components . This interaction is critical for the development of new therapeutic agents targeting bacterial infections . The compound’s role in these biochemical reactions highlights its importance in understanding bacterial physiology and developing new antibiotics.
Cellular Effects
2-Keto-3-deoxyoctonate ammonium salt influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence in bacterial lipopolysaccharides suggests that it plays a role in the structural integrity and function of bacterial cell walls . This interaction can impact the overall physiology of bacterial cells, making it a potential target for antibiotic development .
Molecular Mechanism
The molecular mechanism of 2-Keto-3-deoxyoctonate ammonium salt involves its binding interactions with biomolecules. It acts as an inhibitor of CMP-KDO synthetase, which is crucial for the biosynthesis of bacterial cell-wall components . This inhibition can disrupt the synthesis of lipopolysaccharides, leading to potential antibacterial effects . Additionally, the compound may influence gene expression and enzyme activity, further affecting bacterial physiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Keto-3-deoxyoctonate ammonium salt can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as at -20°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained antibacterial activity .
Dosage Effects in Animal Models
The effects of 2-Keto-3-deoxyoctonate ammonium salt vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial antibacterial effects without significant toxicity . At higher doses, toxic or adverse effects may be observed . Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of this compound .
Metabolic Pathways
2-Keto-3-deoxyoctonate ammonium salt is involved in metabolic pathways related to bacterial lipopolysaccharide synthesis . It interacts with enzymes such as CMP-KDO synthetase, which plays a critical role in the biosynthesis of bacterial cell-wall components . These interactions can affect metabolic flux and metabolite levels, influencing the overall physiology of bacterial cells .
Transport and Distribution
Within cells and tissues, 2-Keto-3-deoxyoctonate ammonium salt is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation within bacterial cells . Understanding the transport and distribution mechanisms is essential for developing targeted antibacterial therapies .
Subcellular Localization
The subcellular localization of 2-Keto-3-deoxyoctonate ammonium salt is primarily within the bacterial cell wall . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in bacterial physiology .
Propiedades
IUPAC Name |
azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJBBKGYARWWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553875 | |
| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-70-2 | |
| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


